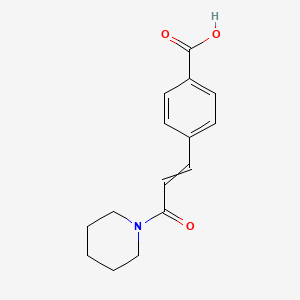
4-Carboxycinnamic acid piperidide
Vue d'ensemble
Description
4-Carboxycinnamic acid piperidide is an organic compound that features a piperidine ring attached to a benzoic acid moiety through a prop-1-en-1-yl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxycinnamic acid piperidide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a reaction between piperidine and an appropriate acylating agent, such as an acyl chloride or anhydride.
Aldol Condensation: The piperidine derivative undergoes an aldol condensation with benzaldehyde or a substituted benzaldehyde to form the enone structure.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxycinnamic acid piperidide can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The enone can be reduced to form saturated ketones or alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Applications De Recherche Scientifique
4-Carboxycinnamic acid piperidide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Carboxycinnamic acid piperidide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The piperidine ring can interact with neurotransmitter receptors, such as nicotinic acetylcholine receptors, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, potentially affecting processes like synaptic plasticity and neuronal excitability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the benzoic acid moiety.
Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-: Another related compound with a similar core structure.
Uniqueness
4-Carboxycinnamic acid piperidide is unique due to the presence of both the piperidine ring and the benzoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H17NO3 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
4-(3-oxo-3-piperidin-1-ylprop-1-enyl)benzoic acid |
InChI |
InChI=1S/C15H17NO3/c17-14(16-10-2-1-3-11-16)9-6-12-4-7-13(8-5-12)15(18)19/h4-9H,1-3,10-11H2,(H,18,19) |
Clé InChI |
YYRGJXCHYUIMMW-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-Bromo-2-methylphenyl)-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B8310809.png)
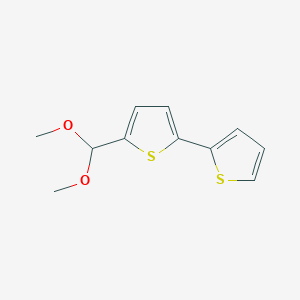
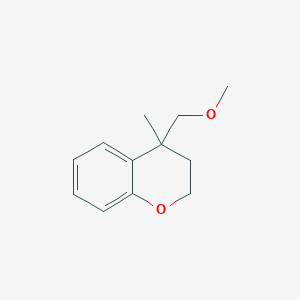
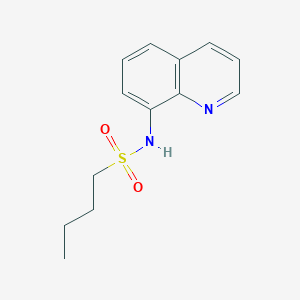
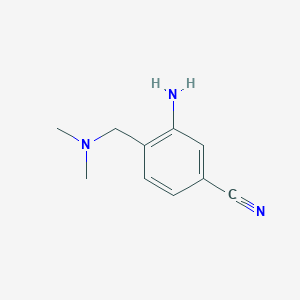
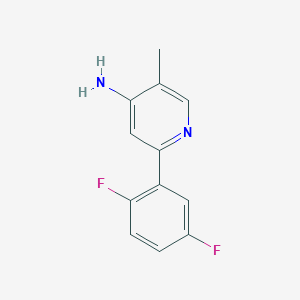
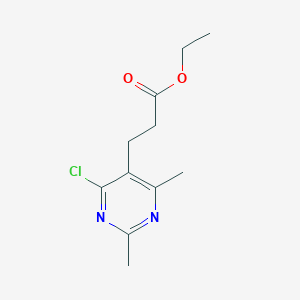
![3,7-Dimethyl-2-hydroxymethylimidazo[4,5-b]pyridine](/img/structure/B8310857.png)

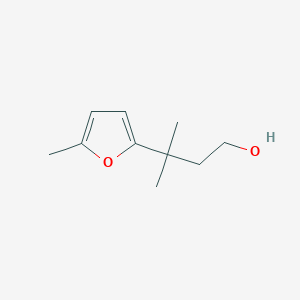
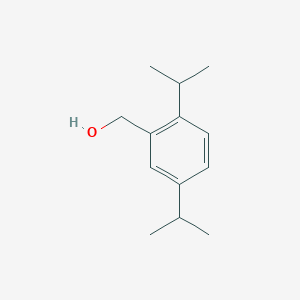
![7-Methoxy-8-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8310880.png)
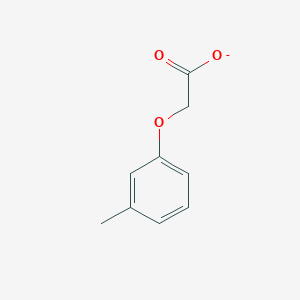
![(s)-2-[(Azepane-1-carbonyl)-amino]-3-methyl-butanoic acid](/img/structure/B8310896.png)
